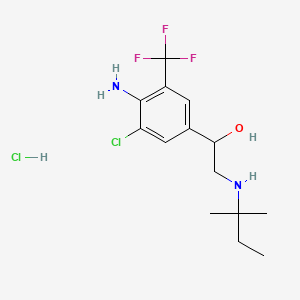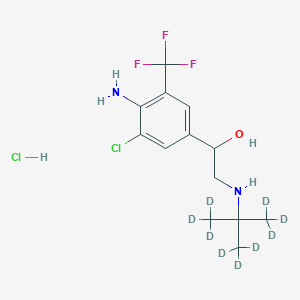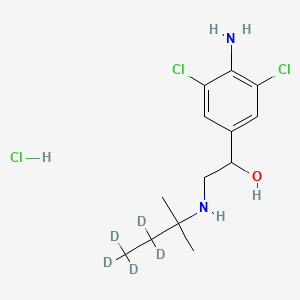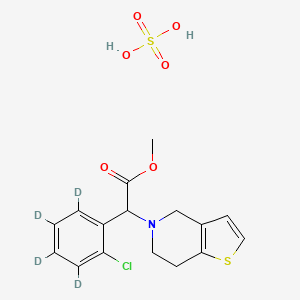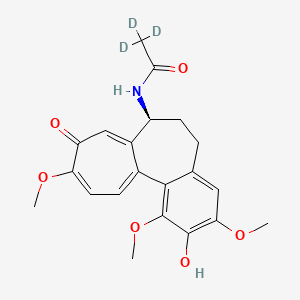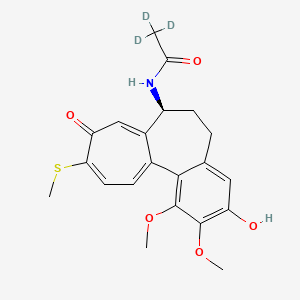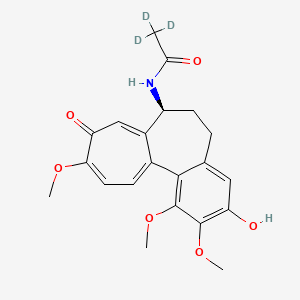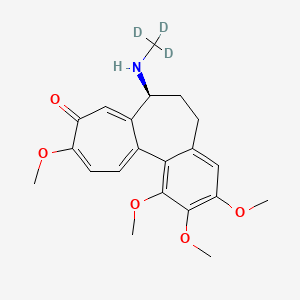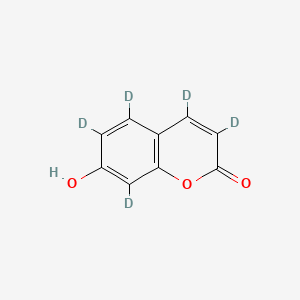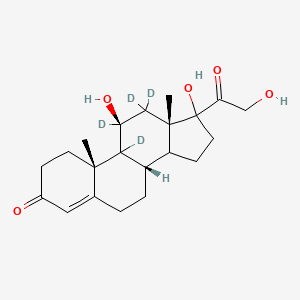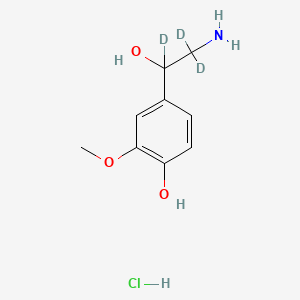
恩诺沙星-d5 HI (乙基-d5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enrofloxacin-d5 HI (ethyl-d5) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of enrofloxacin, a fluoroquinolone antibiotic, where five hydrogen atoms are replaced with deuterium. This modification allows for precise tracking and analysis in various experimental settings, particularly in pharmacokinetic and metabolic studies.
科学研究应用
Enrofloxacin-d5 HI (ethyl-d5) has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of enrofloxacin in biological systems.
Metabolic Studies: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate potential drug-drug interactions.
Environmental Studies: Employed in tracking the environmental fate of fluoroquinolone antibiotics.
Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Enrofloxacin-d5 HI (ethyl-d5) involves several steps:
Starting Material: The synthesis begins with the preparation of enrofloxacin, a well-known fluoroquinolone antibiotic.
Deuteration: The ethyl group in enrofloxacin is replaced with an ethyl-d5 group. This is typically achieved through a deuterium exchange reaction, where the hydrogen atoms are replaced with deuterium.
Hydroiodide Formation: The final step involves the formation of the hydroiodide salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of Enrofloxacin-d5 HI (ethyl-d5) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of enrofloxacin.
Deuterium Exchange: Industrial deuterium exchange processes to replace hydrogen with deuterium.
Purification: Extensive purification steps to ensure the high purity of the final product.
Formation of Hydroiodide Salt: Conversion to the hydroiodide salt form for enhanced stability.
化学反应分析
Types of Reactions
Enrofloxacin-d5 HI (ethyl-d5) undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur, although they are less common.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted derivatives.
作用机制
The mechanism of action of Enrofloxacin-d5 HI (ethyl-d5) is similar to that of enrofloxacin. It works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The deuterium labeling does not significantly alter the mechanism but allows for precise tracking in experimental studies.
相似化合物的比较
Similar Compounds
Ciprofloxacin-d5: Another deuterium-labeled fluoroquinolone used in similar research applications.
Levofloxacin-d5: A deuterium-labeled version of levofloxacin, used for pharmacokinetic studies.
Norfloxacin-d5: Used in metabolic and environmental studies.
Uniqueness
Enrofloxacin-d5 HI (ethyl-d5) is unique due to its specific labeling and the formation of the hydroiodide salt, which enhances its stability and solubility. This makes it particularly useful in precise analytical and pharmacokinetic studies.
属性
CAS 编号 |
1219795-24-0 |
|---|---|
分子式 |
C19H23FIN3O3 |
分子量 |
492.3 g/mol |
IUPAC 名称 |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydroiodide |
InChI |
InChI=1S/C19H22FN3O3.HI/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H/i1D3,2D2; |
InChI 键 |
NYCAUWIIPPYOAQ-LUIAAVAXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.I |
规范 SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.I |
纯度 |
95% by HPLC; 99% atom D |
相关CAS编号 |
93106-60-6 (unlabelled free base); 112732-17-9 (unlabelled hydrochloride) |
同义词 |
1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid HI |
标签 |
Ofloxacin Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


